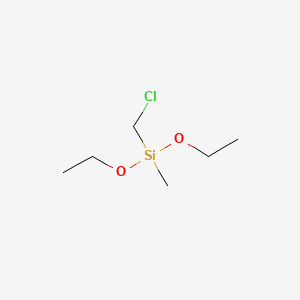

Chloromethylmethyldiethoxysilane

Description

The exact mass of the compound (Chloromethyl)methyldiethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloromethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2Si/c1-4-8-10(3,6-7)9-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLBUISUZEUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944763 | |

| Record name | (Chloromethyl)(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-10-4 | |

| Record name | (Chloromethyl)diethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (chloromethyl)diethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (chloromethyl)diethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chloromethyl)(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)diethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Chloromethylmethyldiethoxysilane for Advanced Research and Development

This technical guide provides a comprehensive overview of the synthesis of chloromethylmethyldiethoxysilane, a versatile organosilicon compound with significant applications in materials science and as a chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary synthesis pathway, its underlying mechanism, and detailed experimental protocols, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of this compound

This compound (CMMDES), with the chemical formula ClCH₂Si(CH₃)(OC₂H₅)₂, is a bifunctional organosilane that has garnered considerable interest in advanced material synthesis.[1][2] Its unique structure, featuring both a reactive chloromethyl group and hydrolyzable ethoxy groups, allows it to act as a crucial coupling agent and a precursor for a variety of silicon-containing polymers and surface modifiers.[2][3][4] The chloromethyl group provides a site for nucleophilic substitution, enabling the grafting of the silane onto organic polymers, while the ethoxy groups can undergo hydrolysis and condensation to form stable siloxane bonds with inorganic substrates. This dual reactivity makes CMMDES an invaluable tool for creating hybrid organic-inorganic materials with enhanced properties.[2]

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 2212-10-4[1][5] |

| Molecular Formula | C₆H₁₅ClO₂Si[1] |

| Molecular Weight | 182.72 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 1.000 g/mL at 25 °C[1][5][6] |

| Boiling Point | ~160-170.5 °C[1][6] |

| Flash Point | ~38-56.9 °C[1][6] |

| Refractive Index | ~1.407 at 25 °C[1] |

The Predominant Synthesis Pathway: A Two-Stage Approach

The most industrially viable and scalable synthesis of this compound is a two-stage process. The first stage involves the formation of the key precursor, chloromethylmethyldichlorosilane. The second stage is the subsequent alcoholysis of this precursor with ethanol to yield the final product.

Caption: Overall synthesis pathway for this compound.

Stage 1: Synthesis of Chloromethylmethyldichlorosilane

The precursor, chloromethylmethyldichlorosilane (ClCH₂Si(CH₃)Cl₂), is not typically produced via the direct process (Müller-Rochow synthesis), which is primarily used for methylchlorosilanes.[7][8] Instead, it is commonly synthesized through the chlorination of a suitable methylchlorosilane, such as dichlorodimethylsilane or trichloro(methyl)silane.

A prevalent method involves the free-radical chlorination of dichlorodimethylsilane using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, often initiated by a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Reaction: (CH₃)₂SiCl₂ + SO₂Cl₂ → ClCH₂Si(CH₃)Cl₂ + CH₃Cl + SO₂

This reaction is typically carried out under reflux conditions. The choice of initiator and reaction time is critical to optimize the yield of the monochlorinated product and minimize polychlorination.

Stage 2: Ethanolysis of Chloromethylmethyldichlorosilane

The final step in the synthesis is the alcoholysis of chloromethylmethyldichlorosilane with anhydrous ethanol. This reaction is a nucleophilic substitution at the silicon center, where the ethoxy groups from ethanol replace the chlorine atoms bonded to the silicon.[9]

Reaction: ClCH₂Si(CH₃)Cl₂ + 2 C₂H₅OH → ClCH₂Si(CH₃)(OC₂H₅)₂ + 2 HCl

This reaction is highly exothermic and produces hydrogen chloride (HCl) as a byproduct. The HCl must be neutralized or removed from the reaction mixture to prevent side reactions and drive the reaction to completion.

In-Depth Reaction Mechanism: The Ethanolysis Step

The alcoholysis of chlorosilanes with alcohols is a well-established reaction in organosilicon chemistry. The mechanism proceeds through a nucleophilic substitution at the silicon atom.[10][11]

Caption: Mechanism of ethanolysis of chloromethylmethyldichlorosilane.

Step-by-Step Mechanistic Explanation:

-

Nucleophilic Attack: The oxygen atom of the ethanol molecule, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic silicon atom of the chloromethylmethyldichlorosilane. The silicon atom is electrophilic due to the high electronegativity of the attached chlorine atoms.

-

Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, pentacoordinate silicon intermediate (or transition state). In this state, the silicon atom is bonded to the incoming ethanol molecule, the original methyl and chloromethyl groups, and the two chlorine atoms.

-

Leaving Group Departure: The intermediate is unstable and readily collapses. A chlorine atom, being a good leaving group, departs from the silicon center.

-

Proton Transfer: A proton is lost from the oxygen of the attached ethoxy group, typically transferred to another ethanol molecule or a base present in the reaction mixture, to regenerate a neutral species. This step, along with the departure of the chloride ion, results in the formation of hydrogen chloride.

-

Second Substitution: The process is repeated for the second chlorine atom on the silicon, leading to the final product, this compound.

The reaction is often carried out in the presence of a tertiary amine, such as triethylamine, which acts as an HCl scavenger, neutralizing the byproduct and preventing it from catalyzing unwanted side reactions.

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound from chloromethylmethyldichlorosilane.

Materials and Equipment:

-

Chloromethylmethyldichlorosilane (purity > 98%)

-

Anhydrous ethanol

-

Triethylamine (dried over KOH)

-

Anhydrous diethyl ether or toluene (as solvent)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Safety Precautions:

-

Chlorosilanes are corrosive and react violently with water, releasing HCl gas. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the chlorosilanes.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Charging the Reactor: In the reaction flask, place a solution of chloromethylmethyldichlorosilane in an anhydrous solvent (e.g., diethyl ether or toluene).

-

Preparation of Ethanolysis Reagent: In the dropping funnel, prepare a solution of anhydrous ethanol and triethylamine in the same anhydrous solvent. A slight excess of ethanol and triethylamine (e.g., 2.1 equivalents of each relative to the dichlorosilane) is recommended to ensure complete reaction.

-

Addition of Reagents: Cool the reaction flask in an ice bath to control the initial exothermic reaction. Slowly add the ethanol/triethylamine solution from the dropping funnel to the stirred solution of chloromethylmethyldichlorosilane over a period of 1-2 hours.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. The triethylamine hydrochloride will precipitate as a white solid. Filter the mixture to remove the salt. Wash the salt with a small amount of anhydrous solvent to recover any entrained product.

-

Purification: Combine the filtrate and the washings. Remove the solvent by distillation under atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Quantitative Data Summary

| Parameter | Typical Value/Range |

| Yield (based on chloromethylmethyldichlorosilane) | 85-95% |

| Purity (after distillation) | > 98% |

| Reaction Temperature | 0 °C (initial addition), Reflux (reaction) |

| Reaction Time | 3-6 hours |

| Molar Ratio (Dichlorosilane:Ethanol:Triethylamine) | 1 : 2.1 : 2.1 |

Conclusion

The synthesis of this compound via the ethanolysis of chloromethylmethyldichlorosilane is a robust and efficient method suitable for both laboratory and industrial-scale production. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to strict safety protocols are paramount for achieving high yields of a pure product. This versatile bifunctional silane will undoubtedly continue to be a key building block in the development of new and advanced materials.

References

-

ChemBK. (2024). Silane, (chloromethyl)diethoxymethyl-. [https://www.chembk.com/en/chem/Silane, (chloromethyl)diethoxymethyl-]([Link], (chloromethyl)diethoxymethyl-)

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes.

-

Chemsrc. (2025). Chloromethyl Methyl Diethoxysilane. [Link]

- Exploring Chloromethyl-Diethoxy-Methylsilane: Properties and Applic

- This compound: A Key Intermediate for Material Science Innov

- Key Applications of Chloromethyldimethylethoxysilane in M

- Chloromethyl Methyl Diethoxysilane: An Overview of Its Properties and Applic

- ResearchGate. (2025). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.

-

MDPI. (2022). Synthesis and Reactivity of Martin's Spirosilane-Derived Chloromethylsilicate. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Scholars' Mine. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. [Link]

- Google Patents. (n.d.). CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane.

-

Chemiedidaktik Uni Wuppertal. (n.d.). The Müller-Rochow synthesis of chloromethylsilanes. [Link]

-

DTIC. (1956). CONVERSION OF METHYLTRICHLOROSILANE TO CHLOROMETHYL DERIVATIVES OF SILANE. [Link]

- Google Patents. (n.d.).

-

YouTube. (2021). Alcoholysis and Hydrolysis of Acid Chlorides. [Link]

-

Journal of Adhesion Science and Technology. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. [Link]

- Chloromethyl Methyl Diethoxysilane: A Comprehensive Overview. (n.d.).

-

Organic Syntheses. (n.d.). Mesitaldehyde. [Link]

-

YouTube. (2023). Alcoholysis and Hydrolysis of Acid Chlorides. [Link]

- (Chloromethyl)methyldiethoxysilane: A Versatile Silane for Chemical Synthesis - Manufacturer's Guide. (n.d.).

- ResearchGate. (n.d.). On the Reaction of Silanols with Alcohols.

- Google Patents. (n.d.).

-

ChemBK. (n.d.). DICHLORO(CHLOROMETHYL)METHYLSILANE. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. innospk.com [innospk.com]

- 5. chembk.com [chembk.com]

- 6. Chloromethyl Methyl Diethoxysilane | CAS#:2212-10-4 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

A Deep Dive into the Spectroscopic Signature of Chloromethylmethyldiethoxysilane

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

Chloromethylmethyldiethoxysilane, a versatile bifunctional organosilane, holds significant promise in materials science and as a linker in drug delivery systems. Its unique structure, featuring both a reactive chloromethyl group and hydrolyzable ethoxysilyl moieties, allows for covalent bonding to a wide range of organic and inorganic substrates. A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering a foundational understanding for scientists working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique proton environment. The interpretation of these signals is based on chemical shift (δ), integration, and multiplicity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | Si-CH ₃ | ~0.2 - 0.4 | Singlet | 3H |

| b | Si-CH ₂-Cl | ~2.8 - 3.0 | Singlet | 2H |

| c | O-CH ₂-CH₃ | ~3.7 - 3.9 | Quartet | 4H |

| d | O-CH₂-CH ₃ | ~1.1 - 1.3 | Triplet | 6H |

-

Si-CH₃ (a): The protons of the methyl group directly attached to the silicon atom are expected to appear at the most upfield region (~0.2-0.4 ppm) due to the electropositive nature of silicon. This signal will be a sharp singlet as there are no adjacent protons to couple with.

-

Si-CH₂-Cl (b): The methylene protons of the chloromethyl group are significantly deshielded by the electronegative chlorine atom, resulting in a downfield shift to approximately 2.8-3.0 ppm. This will also be a singlet. For a similar compound, chloro(chloromethyl)dimethylsilane, this peak appears around 2.9 ppm[1].

-

O-CH₂-CH₃ (c): The methylene protons of the two ethoxy groups are deshielded by the adjacent oxygen atom and will appear as a quartet around 3.7-3.9 ppm due to coupling with the neighboring methyl protons.

-

O-CH₂-CH₃ (d): The methyl protons of the ethoxy groups are the most shielded of the ethoxy group protons and will appear as a triplet around 1.1-1.3 ppm, coupled with the adjacent methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound will display four signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | Si-C H₃ | ~ -5 to 0 |

| 2 | Si-C H₂-Cl | ~ 25 to 30 |

| 3 | O-C H₂-CH₃ | ~ 58 to 62 |

| 4 | O-CH₂-C H₃ | ~ 17 to 20 |

-

Si-CH₃ (1): The carbon of the methyl group bonded to silicon is expected to be found at a very high field, potentially even below 0 ppm[2].

-

Si-CH₂-Cl (2): The carbon of the chloromethyl group will be shifted downfield due to the effect of the chlorine atom, appearing in the range of 25-30 ppm.

-

O-CH₂-CH₃ (3): The methylene carbon of the ethoxy group, being directly attached to oxygen, will be significantly deshielded and is predicted to be in the 58-62 ppm range[2][3].

-

O-CH₂-CH₃ (4): The terminal methyl carbon of the ethoxy group will be found in the typical aliphatic region, around 17-20 ppm[2].

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions corresponding to Si-O-C, C-H, and C-Cl bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2975-2880 | C-H stretch (aliphatic) | Strong |

| 1470-1440 | C-H bend (CH₂) | Medium |

| 1390-1370 | C-H bend (CH₃) | Medium |

| 1100-1000 | Si-O-C stretch | Strong, Broad |

| 800-750 | C-Cl stretch | Strong |

| ~1250 | Si-CH₃ symmetric deformation | Medium |

The most prominent feature in the IR spectrum will be the strong and broad Si-O-C stretching band between 1100 and 1000 cm⁻¹, which is characteristic of alkoxysilanes[4]. The presence of aliphatic C-H bonds will be confirmed by strong stretching vibrations in the 2975-2880 cm⁻¹ region. The C-Cl stretching vibration is expected to appear as a strong band in the 800-750 cm⁻¹ range.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₆H₁₅ClO₂Si, with a monoisotopic mass of approximately 182.05 g/mol [5]. Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: one at m/z 182 (M⁺) corresponding to the molecule containing ³⁵Cl, and another at m/z 184 (M+2) for the molecule with ³⁷Cl, with a relative intensity ratio of approximately 3:1[6][7].

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways, primarily involving the loss of functional groups attached to the silicon atom.

Sources

- 1. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. gelest.com [gelest.com]

- 5. Chloromethyl Methyl Diethoxysilane | CAS#:2212-10-4 | Chemsrc [chemsrc.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

Unraveling the Reactivity of Chloromethylmethyldiethoxysilane: A Quantum Chemical Perspective

A Technical Guide for Researchers in Materials Science and Drug Development

Authored by: A Senior Application Scientist

Abstract

Chloromethylmethyldiethoxysilane (CMDES) is a versatile organosilane compound widely employed as a coupling agent, crosslinker, and surface modifier in various industrial applications, from advanced materials to specialty silicones.[1][2] Its unique bifunctionality, stemming from the reactive chloromethyl and hydrolyzable ethoxy groups, dictates its performance and application scope.[1][2] Understanding the fundamental reaction mechanisms and predicting the reactivity of CMDES at a molecular level is paramount for optimizing its use and designing novel materials with tailored properties. This in-depth technical guide provides a comprehensive framework for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the reactivity of CMDES. We will explore the theoretical underpinnings, practical computational workflows, and the interpretation of calculated parameters to provide actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Dual-Natured Reactivity of CMDES

This compound (C₆H₁₅ClO₂Si) is a colorless liquid characterized by a central silicon atom bonded to a methyl group, a chloromethyl group, and two ethoxy groups.[1][3] This structure imparts a dual reactivity to the molecule. The Si-O bonds of the ethoxy groups are susceptible to hydrolysis, a key reaction in the formation of siloxane bonds (Si-O-Si) that are fundamental to the performance of silane coupling agents.[4] Simultaneously, the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the covalent grafting of CMDES onto organic polymers and surfaces.[5]

The interplay between these two reactive centers governs the efficacy of CMDES in applications such as:

-

Silane Coupling Agents: Enhancing adhesion between organic polymers and inorganic substrates.[2]

-

Crosslinkers: Improving the mechanical and thermal properties of polymers.[6]

-

Surface Modifiers: Tailoring the surface properties of materials like glass and metal oxides.[1]

A thorough understanding of the kinetics and thermodynamics of these reactions is crucial. Experimental studies provide valuable macroscopic data; however, quantum chemical calculations offer a powerful complementary approach to probe the intricate details of reaction pathways at the electronic level.[4][7]

The Computational Microscope: Quantum Chemical Methods for Silane Reactivity

Quantum chemistry provides a suite of computational tools to model molecular structures, energies, and properties with high accuracy. For organosilanes like CMDES, Density Functional Theory (DFT) has emerged as a robust and computationally efficient method.[8][9] DFT calculations can predict various parameters that are directly linked to chemical reactivity.[8]

This guide will focus on a DFT-based approach to investigate the reactivity of CMDES. The core principles of this methodology are grounded in solving the Schrödinger equation approximately, allowing for the determination of the electron density of a molecule, from which all its properties can be derived.

A Practical Workflow for Assessing CMDES Reactivity

The following section outlines a step-by-step computational workflow for investigating the reactivity of CMDES. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Step 1: Molecular Geometry Optimization and Vibrational Analysis

The first crucial step is to determine the most stable three-dimensional structure of the CMDES molecule.

Protocol:

-

Initial Structure: Build an initial 3D structure of CMDES using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for organosilanes.[10]

-

Vibrational Frequency Calculation: Once the geometry is optimized, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

-

Thermodynamic Properties: The calculated frequencies are used to compute thermodynamic properties such as enthalpy and Gibbs free energy.[11]

-

Diagram: Computational Workflow for CMDES Reactivity Analysis

Caption: A stepwise workflow for the quantum chemical analysis of CMDES reactivity.

Step 2: Unveiling Reactivity through Electronic Structure Analysis

With the optimized geometry, we can now probe the electronic properties of CMDES to predict its reactive behavior.

a) Molecular Orbital Analysis:

The Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players:

-

HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are prone to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[8]

b) Electrostatic Potential (ESP) Mapping:

An ESP map visualizes the charge distribution on the molecular surface. It allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. This is invaluable for predicting sites of nucleophilic and electrophilic attack. For instance, in CMDES, we would expect a negative potential around the oxygen and chlorine atoms and a positive potential around the silicon and hydrogen atoms.[7]

c) Global Reactivity Descriptors:

These are quantitative measures of a molecule's overall reactivity. Key descriptors that can be calculated from the HOMO and LUMO energies include:

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. Lower hardness indicates higher reactivity.[8] |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness; a direct measure of reactivity. |

| Electrophilicity Index (ω) | χ²/ (2η) | A measure of a molecule's ability to act as an electrophile. |

Table 1: Key Global Reactivity Descriptors.

Probing Reaction Mechanisms: The Case of CMDES Hydrolysis

A primary reaction of CMDES is the hydrolysis of its ethoxy groups, which is the initial step in the formation of siloxane networks. Quantum chemical calculations can provide a detailed picture of this reaction mechanism.

Step 3: Locating the Transition State

Chemical reactions proceed through a high-energy intermediate state known as the transition state.[12][13] Locating this transition state is crucial for determining the activation energy of the reaction.

Protocol:

-

Propose a Reaction Coordinate: For the hydrolysis of CMDES, the reaction coordinate would involve the approach of a water molecule to the silicon atom.

-

Transition State Search: Employ algorithms like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or the Berny optimization algorithm to locate the transition state structure.

-

Vibrational Analysis of the Transition State: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Step 4: Mapping the Reaction Pathway

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired initial and final states.

Diagram: Hydrolysis Reaction Pathway of CMDES

Caption: A simplified representation of the CMDES hydrolysis reaction coordinate.

Step 5: Calculating Activation and Reaction Energies

With the energies of the reactants, transition state, and products, we can calculate the key thermodynamic and kinetic parameters of the hydrolysis reaction:

-

Activation Energy (ΔE‡ or ΔG‡): The energy difference between the transition state and the reactants. This determines the reaction rate. A lower activation energy implies a faster reaction.

-

Reaction Energy (ΔErxn or ΔGrxn): The energy difference between the products and the reactants. This indicates whether the reaction is exothermic (negative value) or endothermic (positive value).

These calculated values can then be used in transition state theory to estimate reaction rate constants.[12][14]

Conclusion: From In Silico Insights to Practical Applications

Quantum chemical calculations provide an unparalleled level of detail into the reactivity of this compound. By following the workflow outlined in this guide, researchers can:

-

Predict Reactive Sites: Identify the most likely points of attack for both nucleophiles and electrophiles.

-

Quantify Reactivity: Use global reactivity descriptors to compare the reactivity of CMDES with other silanes.

-

Elucidate Reaction Mechanisms: Gain a fundamental understanding of key reactions like hydrolysis.

-

Guide Experimental Design: Use computational insights to inform the design of new materials and optimize reaction conditions.

The integration of these in silico techniques into the research and development pipeline can accelerate innovation in the fields of materials science and drug development, enabling the rational design of next-generation products with enhanced performance and functionality.

References

- (Chloromethyl)methyldiethoxysilane CAS:2212-10-4: Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring Chloromethyl-Diethoxy-Methylsilane: Properties and Applications. (n.d.).

- Quantum Chemical Parameters (in Gas/water) for Organosilanes Molecules. (n.d.). ResearchGate.

- Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel. (n.d.). Hydrophobe.org.

- Chloromethyl Methyl Diethoxysilane: An Overview of Its Properties and Applications. (n.d.). INNO Specialty Chemicals.

- Silicon α-Effect: A Systematic Experimental and Computational Study of the Hydrolysis of Cα- and Cγ-Functionalized Alkoxytriorganylsilanes of the Formula Type ROSiMe2(CH2)nX (R = Me, Et; n = 1, 3; X = Functional Group). (2015). Organometallics. ACS Publications.

- Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. (2022). ACS Omega. ACS Publications.

- What is Chloromethyl(Methyl)Dimethoxysilane - Properties & Specifications. (n.d.).

- Key Applications of Chloromethyldimethylethoxysilane in Material Science. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- A density functional theory model of mechanically activated silyl ester hydrolysis. (2014). Journal of The Royal Society Interface.

- Computational modeling of the SiH 3+O 2 reaction and silane combustion. (2004). Combustion and Flame. ResearchGate.

- Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. (2022). ACS Omega. PubMed Central.

- Chloromethyl Methyl Diethoxysilane: A Comprehensive Overview. (n.d.). INNO Specialty Chemicals.

- Investigation of the reliability of density functional methods: Reaction and activation energies for Si–Si bond cleavage and H2 elimination from silanes. (1996). R Discovery.

- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2020). Analytical Chemistry. PubMed Central.

- Recognizing the function of different silane coupling agents on MXene adsorption/barrier behavior in solvent-borne epoxy coatings: Experimental studies, density functional theory, and molecular dynamics simulations. (2023). ResearchGate.

- DFT Study on the Thermodynamic Propeties of Phenyl Substituted Silane Derivatives. (n.d.).

- (PDF) Density Functional Theory and Natural Bond Order analysis of isobutyl trimethoxy silane. (2016). ResearchGate.

- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2020). Analytical Chemistry. ACS Publications.

- Transition state theory. (n.d.). Wikipedia.

- Transition-state theory | Definition & Facts. (n.d.). Britannica.

- Transition state theory. (n.d.). chemeurope.com.

- Organosilane Chemistry. (n.d.). Michigan State University.

- Transition state theory fundamentals. (n.d.). Fiveable.

- Transition state theory. (n.d.).

- Chloromethyl Methyl Diethoxysilane: Manufacturer's Synthetic Route & Market Prospects. (n.d.). INNO Specialty Chemicals.

- The Preparation and Properties of Some Chloromethylchlorosilanes. (1945). Journal of the American Chemical Society.

- Quantum Chemical Calculations for Over 200000 Organic Radical Species and 40000 Associated Closed-Shell Molecules. (2020). Scientific Data.

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. innospk.com [innospk.com]

- 4. hydrophobe.org [hydrophobe.org]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research-hub.nrel.gov [research-hub.nrel.gov]

- 12. Transition state theory - Wikipedia [en.wikipedia.org]

- 13. Transition-state theory | Definition & Facts | Britannica [britannica.com]

- 14. Transition_state_theory [chemeurope.com]

A Technical Guide to the Hydrolysis and Condensation Kinetics of Chloromethylmethyldiethoxysilane (CMMDES)

Abstract

Chloromethylmethyldiethoxysilane (CMMDES) is a bifunctional organosilane featuring both hydrolyzable ethoxy groups and a reactive chloromethyl group. This unique structure makes it a valuable precursor in the synthesis of advanced materials, including functionalized surfaces, coupling agents, and specialty polymers. The performance of these materials is critically dependent on the controlled formation of siloxane (Si-O-Si) networks, a process governed by the kinetics of hydrolysis and condensation. This technical guide provides an in-depth analysis of these core reactions. We will explore the underlying reaction mechanisms, dissect the significant electronic and steric influences of the chloromethyl and methyl substituents, detail robust experimental methodologies for kinetic analysis, and summarize the key factors that control reaction rates. This document is intended for researchers, material scientists, and process chemists seeking to harness the full potential of CMMDES through a comprehensive understanding of its reaction kinetics.

Introduction to CMMDES Chemistry

The polymerization of organoalkoxysilanes like CMMDES is a cornerstone of sol-gel science and materials chemistry.[1] The process involves two fundamental, often simultaneous, reactions:

-

Hydrolysis: The cleavage of silicon-alkoxy (Si-OR) bonds by water to form silicon-hydroxyl (Si-OH) groups, known as silanols, and a corresponding alcohol (ethanol in this case).

-

Condensation: The subsequent reaction between silanols, or between a silanol and an ethoxy group, to form stable siloxane (Si-O-Si) bridges, releasing either water or ethanol.[1]

The rates of these reactions dictate the structure of the resulting oligomers and polymers, influencing properties such as molecular weight distribution, network topology, and ultimately, the macroscopic performance of the final material. Understanding and controlling these kinetics are therefore paramount for designing materials with tailored properties.

Core Reaction Mechanisms

The hydrolysis and condensation of CMMDES are catalytic processes, highly sensitive to pH.[2] The mechanisms differ significantly under acidic and basic conditions.[1]

Hydrolysis Reaction

Hydrolysis proceeds via a nucleophilic substitution at the silicon center.

Under Acidic Conditions (pH < 7): The reaction begins with the rapid protonation of an ethoxy oxygen atom, making the silicon atom more electrophilic and thus more susceptible to attack by the weak nucleophile, water.[1] This is generally considered an SN2-type mechanism.

Step 1 (Protonation): CH₂Cl(CH₃)Si(OC₂H₅)₂ + H₃O⁺ ⇌ CH₂Cl(CH₃)Si(OC₂H₅)(O⁺H-C₂H₅) + H₂O

Step 2 (Nucleophilic Attack): CH₂Cl(CH₃)Si(OC₂H₅)(O⁺H-C₂H₅) + H₂O → CH₂Cl(CH₃)Si(OC₂H₅)(OH) + C₂H₅OH + H⁺

Under Basic Conditions (pH > 7): In a basic medium, the potent nucleophile, the hydroxide ion (OH⁻), directly attacks the electron-deficient silicon atom. This process also follows an SN2-Si mechanism, proceeding through a pentacoordinate transition state.[1]

CH₂Cl(CH₃)Si(OC₂H₅)₂ + OH⁻ → [HO---Si(CH₂Cl)(CH₃)(OC₂H₅)₂]⁻ → CH₂Cl(CH₃)Si(OC₂H₅)(OH) + C₂H₅O⁻

Condensation Reaction

Once silanols are formed, they can condense to build the siloxane network. This can occur via two pathways:

-

Water-producing condensation: Two silanols react to form a siloxane bond and a water molecule. This is the dominant pathway near the isoelectric point (around pH 2-4 for silanols). 2 CH₂Cl(CH₃)Si(OC₂H₅)(OH) ⇌ (C₂H₅O)(CH₃)(CH₂Cl)Si-O-Si(CH₂Cl)(CH₃)(OC₂H₅) + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group, releasing an ethanol molecule. This pathway is favored under conditions where hydrolysis is not complete. CH₂Cl(CH₃)Si(OC₂H₅)(OH) + CH₂Cl(CH₃)Si(OC₂H₅)₂ ⇌ (C₂H₅O)(CH₃)(CH₂Cl)Si-O-Si(CH₂Cl)(CH₃)(OC₂H₅) + C₂H₅OH

Critical Influence of the Chloromethyl and Methyl Substituents

The non-hydrolyzable groups attached to the silicon atom—chloromethyl (CH₂Cl) and methyl (CH₃)—exert profound control over the reaction kinetics.

-

Inductive Effect: The chloromethyl group is strongly electron-withdrawing due to the electronegativity of the chlorine atom. This effect makes the silicon atom more electrophilic and significantly increases the rate of hydrolysis. In acidic conditions, this enhances the silicon's susceptibility to nucleophilic attack by water. In basic conditions, it makes the silicon atom a more favorable target for the hydroxide ion. The effect is substantial; for instance, the hydrolysis of chloromethyl tris-(2-methoxyethoxy)silane is reported to be 1600 times faster than its n-propyl-substituted analogue, which has a similar steric profile.[3] The methyl group, in contrast, is weakly electron-donating, which slightly deactivates the silicon center compared to an unsubstituted silane. The net effect is dominated by the powerful electron-withdrawing nature of the chloromethyl group.

-

Steric Effect: Steric hindrance around the silicon atom can slow down both hydrolysis and condensation by impeding the approach of the nucleophile (water, hydroxide, or another silanol).[1] The methyl group is relatively small, but the chloromethyl group is bulkier. However, for CMMDES, the inductive effect of the chloromethyl group is the dominant factor accelerating hydrolysis.[3] Steric effects become more significant during the condensation phase, where the growing oligomeric chains create more crowding around reactive sites.[1]

-

Stability of the Si-C Bond: The silicon-carbon bond is generally robust. Research has shown that chloromethylchlorosilanes are stable against Si-C bond cleavage during acid-catalyzed hydrolysis.[4] However, under alkaline (basic) conditions, the Si-CH₂Cl bond can undergo fission, which represents a potential side reaction and must be considered when designing experiments or processes in basic media.[4]

Kinetic Analysis: Experimental Design and Methodologies

A well-designed kinetic study is essential for quantifying reaction rates and understanding the influence of various parameters.

Overview of Analytical Techniques

Several in-situ techniques are suitable for monitoring the hydrolysis and condensation of CMMDES.

| Technique | Monitored Species & Events | Advantages | Disadvantages |

| NMR Spectroscopy | ¹H NMR: Disappearance of Si-O-CH₂ CH₃, appearance of HO-CH₂ CH₃. ²⁹Si NMR: Shift changes as Si(OR)₂ → Si(OR)(OH) → Si(OH)₂ → Si-O-Si.[5][6] | Quantitative, provides detailed structural information on all species (monomers, dimers, trimers, etc.). | Relatively low sensitivity, requires deuterated solvents for ¹H NMR, can be expensive. |

| FTIR/Raman | Disappearance of Si-O-C bands (~1100-1080 cm⁻¹), appearance of Si-OH (~900 cm⁻¹) and Si-O-Si (~1040 cm⁻¹) bands.[7][8] | High sensitivity, fast acquisition times, suitable for in-situ monitoring in various solvents.[9] | Peak overlap can make quantification challenging, requires careful deconvolution of spectra. |

| Gas Chromatography (GC) | Measures the concentration of ethanol produced as a byproduct of hydrolysis. Can also measure the remaining CMMDES concentration.[10][11] | Highly quantitative for volatile products, excellent sensitivity and separation. | Not an in-situ method; requires periodic sampling and quenching of the reaction. |

Sample Protocol: Kinetic Study using ¹H NMR Spectroscopy

This protocol describes a self-validating system for determining the pseudo-first-order rate constant for the hydrolysis of CMMDES under acidic conditions.

Objective: To measure the rate of disappearance of CMMDES by monitoring the ethoxy group signals.

Materials:

-

This compound (CMMDES), >97% purity

-

Deuterated Acetonitrile (CD₃CN)

-

Deuterated Water (D₂O) with 0.1 M HCl (catalyst)

-

NMR tubes, micropipettes, temperature-controlled NMR spectrometer (e.g., 400 MHz)

Step-by-Step Methodology:

-

Thermostat the NMR Spectrometer: Set the spectrometer probe to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.

-

Prepare the Stock Solution: In a clean, dry vial, prepare a stock solution of CMMDES in CD₃CN. For example, add 50 µL of CMMDES to 950 µL of CD₃CN. This creates a known starting concentration.

-

Initiate the Reaction:

-

Transfer a precise volume of the CMMDES stock solution (e.g., 550 µL) into a clean NMR tube.

-

Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0). This spectrum serves as the reference for the initial concentration of the ethoxy groups.

-

Quickly and carefully, add a precise volume of the acidic D₂O solution (e.g., 50 µL) to the NMR tube. The water-to-silane ratio should be in large excess to ensure pseudo-first-order conditions.

-

Immediately mix the contents by gentle inversion and re-insert the tube into the spectrometer.

-

-

Data Acquisition:

-

Start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes). The exact timing will depend on the reaction rate.

-

Each spectrum should include the characteristic quartet signal of the ethoxy methylene protons (-O-CH₂-CH₃) of CMMDES (around 3.8 ppm).

-

-

Data Processing and Analysis:

-

Process each spectrum identically (phasing, baseline correction).

-

Integrate the area of the ethoxy methylene quartet at each time point. This integral is directly proportional to the concentration of unreacted CMMDES ethoxy groups.

-

Plot the natural logarithm of the integral value (ln[Integral]) versus time (t).

-

If the reaction follows first-order kinetics, the plot will be a straight line. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

-

Experimental Workflow Diagram

Caption: Workflow for a kinetic study of CMMDES hydrolysis using ¹H NMR.

Key Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are not intrinsic constants; they are highly dependent on the experimental conditions.[1]

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Field Insights |

| pH / Catalyst | Minimum rate near pH 7.[2] Increases significantly in acidic (pH < 4) and basic (pH > 10) conditions. | Minimum rate around pH 4-5. Increases in both acidic and basic conditions. | Acid catalysis protonates leaving groups, making Si more electrophilic. Base catalysis provides a strong nucleophile (OH⁻). Controlling pH is the primary tool for tuning the gel time of a sol-gel system.[12] |

| Water : Silane Ratio (r) | Rate increases with water concentration, though the reaction order with respect to water can be complex.[1] | Higher 'r' values promote the formation of more silanols, which can increase the initial condensation rate. | Low 'r' values favor the formation of linear or cyclic oligomers. High 'r' values promote the formation of highly cross-linked, dense networks. An 'r' value of at least 2 is needed for complete hydrolysis of CMMDES. |

| Solvent | Polar, protic co-solvents (e.g., ethanol, methanol) can homogenize the silane/water mixture and participate in the reaction (transesterification). | Solvent polarity affects the stability of transition states and can influence the aggregation of growing oligomers. | The choice of solvent is critical for processability. A solvent that is a good hydrogen bond acceptor can stabilize silanols and slow condensation, extending the pot-life of a formulation.[1] |

| Temperature | Increases with temperature, following the Arrhenius equation. | Increases with temperature. | Higher temperatures accelerate both reactions, leading to shorter gel times. However, excessive heat can lead to uncontrolled polymerization and inhomogeneous materials. Activation energies for hydrolysis are typically in the range of 30-100 kJ/mol for related silanes.[1] |

| Silane Concentration | Generally first or pseudo-first order with respect to silane concentration.[1] | Generally second order with respect to silanol concentration. | Higher concentrations lead to faster polymerization and gelation due to increased collision frequency of reactive species. Dilution is a common strategy to slow the process and achieve more ordered structures. |

Interplay of Kinetic Factors

Caption: Key experimental factors controlling CMMDES reaction kinetics.

Implications for Material Science Applications

A quantitative understanding of CMMDES kinetics enables precise control over material synthesis.

-

Surface Modification: By controlling hydrolysis and condensation rates, one can tailor the density and structure of CMMDES layers grafted onto surfaces, influencing properties like adhesion and hydrophobicity. Slow, controlled deposition often yields more uniform and durable coatings.

-

Polymer Synthesis: In the creation of silicone-based polymers, kinetic control allows for the tuning of molecular weight, branching, and cross-link density. For example, favoring hydrolysis over condensation (e.g., at low pH and low temperature) can generate stable silanol-rich oligomers that can be stored and cross-linked in a subsequent, controlled step.

Conclusion

The hydrolysis and condensation kinetics of this compound are complex yet controllable processes fundamental to its application in advanced materials. The rates are profoundly accelerated by the electron-withdrawing chloromethyl group and are highly sensitive to experimental parameters, most notably pH, water-to-silane ratio, solvent, and temperature. By leveraging robust analytical techniques such as NMR and FTIR spectroscopy, researchers can quantify these kinetic dependencies. This knowledge empowers the rational design of reaction conditions to precisely control the resulting polysiloxane architecture, enabling the development of next-generation materials with optimized performance and reliability.

References

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link]

-

Sakka, S. (Ed.). (2012). Handbook of sol-gel science and technology: processing, characterization and applications. Springer Science & Business Media. [Link]

-

Al-Oweini, R., & El-Rassy, H. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Altmann, H. J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Macromolecular Chemistry and Physics, 204(8), 1080-1088. [Link]

-

Vatanparast, H., & Kantola, A. M. (2000). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 125(2), 269-272. [Link]

-

Al-Oweini, R., & El-Rassy, H. (2019). Table: Assignment of the FTIR peaks for silanes. ResearchGate. [Link]

-

Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes by Gas Chromatography. [Link]

-

Krieble, R. H., & Elliott, J. R. (1945). The Preparation and Properties of Some Chloromethylchlorosilanes. Journal of the American Chemical Society, 67(10), 1810-1812. [Link]

-

Rankin, S. E., & Sefcik, J. (1996). Hydrolysis and esterification in organically modified alkoxysilanes: A 29Si NMR investigation of methyltrimethoxysilane. Chemistry of Materials, 8(9), 2366-2374. [Link]

-

Zhang, S., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]

-

Zhang, K., et al. (2017). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Vibrational Spectroscopy, 92, 26-31. [Link]

Sources

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. applications.wasson-ece.com [applications.wasson-ece.com]

- 12. mdpi.com [mdpi.com]

A Methodological Guide to Characterizing the Thermal Degradation Profile of Chloromethylmethyldiethoxysilane

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Chloromethylmethyldiethoxysilane (CMDES) is a versatile organosilane utilized in various industrial and research applications, including as a surface modifier and a precursor in the synthesis of advanced materials.[1] Understanding its thermal stability is paramount for defining safe processing temperatures, predicting material lifetime, and controlling the properties of resulting products. This technical guide provides a comprehensive methodological framework for characterizing the thermal degradation profile of CMDES. In the absence of extensive published experimental data for this specific compound, this document serves as a roadmap for researchers, detailing the requisite analytical techniques, experimental design considerations, and data interpretation strategies. We will explore the application of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to elucidate the decomposition kinetics, energetic changes, and degradation byproducts of CMDES.

Introduction to this compound and the Imperative of Thermal Analysis

This compound (CAS No: 2212-10-4) is a bifunctional organosilane featuring both a reactive chloromethyl group and hydrolyzable ethoxy groups. This unique structure allows it to act as a coupling agent, crosslinker, and surface modifier, enhancing the thermal stability, weather resistance, and mechanical properties of polymers and other materials.[1] However, the inherent thermal stability of CMDES itself is a critical parameter that dictates its handling, storage, and application conditions.

Thermal degradation can lead to the formation of hazardous byproducts, including ethanol, organic acid vapors, silicon dioxide, carbon oxides, and hydrogen chloride gas, and can compromise the integrity of materials incorporating CMDES. A thorough understanding of its thermal degradation profile is therefore not only a matter of process optimization but also of safety and product quality. This guide outlines a systematic approach to generating this crucial data.

Core Analytical Techniques for Thermal Degradation Profiling

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal degradation of CMDES. The primary techniques recommended are:

-

Thermogravimetric Analysis (TGA): To determine the temperature ranges of decomposition and the corresponding mass losses.

-

Differential Scanning Calorimetry (DSC): To identify the temperatures of phase transitions and decomposition events and to quantify the associated heat flow.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile and semi-volatile products of thermal decomposition.

The logical workflow for these analyses is depicted in the following diagram:

Caption: A logical workflow for the comprehensive thermal analysis of CMDES.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] For CMDES, this will reveal the onset of decomposition, the temperatures of maximum degradation rates, and the mass of any non-volatile residue.

Methodology

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: As CMDES is a liquid, use a hermetic aluminum pan to prevent evaporation before decomposition.[3] Pipette a small, representative sample (typically 5-10 mg) into the pan and seal it.[4]

-

Experimental Parameters:

-

Atmosphere: Conduct initial experiments in an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to study the intrinsic thermal degradation. Subsequent experiments in an oxidative atmosphere (air) can provide insights into thermo-oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).[5]

-

Data Acquisition: Record the mass change as a function of temperature.

-

Data Interpretation

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

TGA Curve: A step-wise decrease in mass indicates a decomposition event. The temperature at which a significant mass loss begins is the onset decomposition temperature.

-

DTG Curve: The peak of a DTG curve corresponds to the temperature of the maximum rate of decomposition for a specific degradation step.

Hypothetical Data Summary

The following table presents a hypothetical summary of TGA data for CMDES, illustrating the expected outputs.

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |

| Onset Decomposition T (°C) | ~ 180 - 220 | ~ 170 - 210 |

| T_max1 (°C) (DTG peak) | ~ 230 - 260 | ~ 220 - 250 |

| Mass Loss at T_max1 (%) | ~ 40 - 50 | ~ 35 - 45 |

| T_max2 (°C) (DTG peak) | ~ 350 - 400 | ~ 330 - 380 |

| Mass Loss at T_max2 (%) | ~ 20 - 30 | ~ 25 - 35 |

| Final Residue at 800°C (%) | ~ 10 - 20 (likely SiO₂) | ~ 15 - 25 (likely SiO₂) |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is crucial for identifying endothermic and exothermic events associated with phase transitions (e.g., boiling) and chemical reactions (e.g., decomposition).

Methodology

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Use a hermetically sealed aluminum pan to contain the volatile CMDES sample.[3] The sample size should be small (2-5 mg) to ensure good thermal contact and resolution.[7]

-

Experimental Parameters:

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: A heat-cool-heat cycle is recommended. The first heating run reveals the thermal history of the sample. A controlled cooling step followed by a second heating run provides information on the intrinsic material properties.[8] A typical temperature range would be from ambient to a temperature just beyond the final decomposition step observed in TGA, at a heating rate of 10°C/min.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Interpretation

The DSC thermogram plots heat flow against temperature.

-

Endothermic Peaks: Indicate processes that absorb heat, such as boiling or melting. For CMDES, a broad endotherm might be observed corresponding to its boiling point, followed by endothermic or exothermic decomposition events.

-

Exothermic Peaks: Indicate processes that release heat, such as decomposition or cross-linking reactions. The decomposition of CMDES is likely to exhibit exothermic behavior.

Hypothetical Data Summary

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm | ~ 150 | ~ 171 | - (value) | Boiling of CMDES |

| Exotherm 1 | ~ 200 | ~ 240 | + (value) | Initial decomposition |

| Exotherm 2 | ~ 360 | ~ 390 | + (value) | Secondary decomposition |

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the chemical composition of thermal degradation products. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile and semi-volatile fragments are separated by gas chromatography and identified by mass spectrometry.[9]

Methodology

-

Instrument Setup: A pyrolyzer is coupled to the inlet of a GC-MS system.

-

Sample Preparation: A small amount of liquid CMDES (a few microliters) is placed in a pyrolysis sample cup.

-

Experimental Parameters:

-

Pyrolysis Temperatures: Based on the TGA data, select pyrolysis temperatures corresponding to the main decomposition stages (e.g., T_max1 and T_max2). A "double-shot" analysis can be beneficial, with a lower temperature step to desorb any volatile impurities before the high-temperature pyrolysis.[10]

-

GC-MS Conditions: Use a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of a wide range of volatile organic compounds. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of approximately 30-500 amu.

-

Data Acquisition: Collect the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

-

Data Interpretation

-

Chromatogram: Each peak in the TIC represents a different decomposition product.

-

Mass Spectra: The mass spectrum of each peak is a molecular fingerprint that can be compared to spectral libraries (e.g., NIST) for identification.

Proposed Degradation Pathway and Expected Products

Based on the structure of CMDES and the known degradation mechanisms of similar organosilanes, a plausible degradation pathway can be proposed. This pathway likely involves both radical and molecular rearrangement mechanisms.

Caption: A proposed thermal degradation pathway for CMDES.

Evolved Gas Analysis (EGA): A Hyphenated Approach

For a more dynamic understanding of the degradation process, TGA can be coupled directly to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[11] This allows for the real-time identification of evolved gases as they are liberated from the sample during the TGA experiment. The intensity of the signal for a specific evolved gas can be plotted against temperature and directly correlated with the mass loss steps observed in the TGA curve.

Conclusion: Synthesizing a Comprehensive Profile

By systematically applying the methodologies outlined in this guide, researchers can construct a comprehensive thermal degradation profile of this compound. The integration of data from TGA, DSC, and Py-GC-MS will provide a detailed understanding of:

-

Thermal Stability: The onset and maximum rate decomposition temperatures in different atmospheres.

-

Degradation Kinetics: The number of decomposition steps and the associated mass losses.

-

Energetics: The endothermic and exothermic nature of the decomposition reactions.

-

Decomposition Products: The chemical identity of the evolved gases and residues.

This knowledge is indispensable for the safe and effective use of CMDES in research and industrial applications, enabling the development of robust materials and processes.

References

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). Chloromethyl Methyl Diethoxysilane: An Overview of Its Properties and Applications. Retrieved from [Link]

-

TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Hyphenated Techniques – Evolved Gas Analysis (EGA). Retrieved from [Link]

-

ResearchGate. (2016, October 11). In Differential Scanning Calorimetry Testing (DSC) can we use liquid sample like some oil or waxes?. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. Retrieved from [Link]

-

Eurofins EAG Laboratories. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]

-

D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

- Kusch, P. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. IntechOpen. DOI: 10.5772/34490.

-

TERRA Analiz ve Ölçüm Cihazları Ticaret A.Ş. (n.d.). Couplings / Evolved Gas Analysis. Retrieved from [Link]

-

sudmed.ru. (n.d.). analysis of silicone polymers at trace levels by pyrolysis gas chromatography/mass spectroscopy. Retrieved from [Link]

-

University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

ResearchGate. (2020, May). Optimization of a Py-GC/MS method for silicone-based lubricants analysis. Retrieved from [Link]

- Li, Y., et al. (2021). Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. ACS Omega, 6(7), 4875-4884.

-

ResearchGate. (n.d.). TGA curves for various silanized SN. Retrieved from [Link]

-

University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

-

Setaram. (n.d.). TECHNICAL NOTE EVOLVED GAS ANALYSIS (EGA). Retrieved from [Link]

-

Microbioz India. (2024, January 12). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrolysis-gas chromatography/mass spectrometry for the forensic fingerprinting of silicone engineering elastomers. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

Sources

- 1. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. mt.com [mt.com]

- 10. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

The Solubility Profile of Chloromethylmethyldiethoxysilane: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of Chloromethylmethyldiethoxysilane (CMD) in various organic solvents. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data points to explain the underlying chemical principles, reactivity, and practical considerations for handling this versatile organosilane.

Understanding the Molecular Personality of this compound

This compound (CAS No. 2212-10-4) is a unique bifunctional molecule. Its structure, featuring a reactive chloromethyl group and two hydrolyzable ethoxy groups on a central silicon atom, dictates its solubility and chemical behavior.

The key to understanding its solubility lies in the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics. The ethoxy and chloromethyl groups introduce polarity, while the methyl and the overall alkyl nature of the silane contribute to its non-polar character. This dual nature suggests a broad miscibility with a range of organic solvents.

However, a critical factor to consider is the reactivity of the ethoxy groups. These groups are susceptible to hydrolysis in the presence of protic substances like water and alcohols.[1][2][3] This is not a simple dissolution but a chemical reaction that forms new compounds.

The Critical Role of Reactivity: More Than Just Dissolving

A crucial aspect of handling this compound is its reactivity, particularly with protic solvents.

Reaction with Water (Hydrolysis)

This compound reacts with water, leading to the decomposition of the molecule.[2] The ethoxy groups are hydrolyzed to form ethanol and silanol intermediates, which can then condense to form siloxanes. This reactivity means that it is not truly "soluble" in water in the traditional sense; rather, it decomposes upon contact.[2] Therefore, exposure to moisture, including humid air, should be minimized during storage and handling.[2][3]

Reaction with Alcohols

Similarly, this compound reacts with alcohols.[1] This is a transesterification reaction where the ethoxy groups can be exchanged with the alkoxy group of the solvent. For instance, in the presence of methanol, it can form methoxy-substituted silanes and ethanol. This reactivity is important to consider when using alcohol-based solvent systems, as the integrity of the original molecule may be compromised.

Qualitative Solubility in Common Organic Solvents

While quantitative solubility data is not widely available in the literature, qualitative assessments indicate that this compound is soluble in a wide range of common organic solvents.[1][4] This broad solubility is a result of its combined polar and non-polar characteristics.

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Alcohols | Ethanol, Isopropanol | Soluble (with reaction) | The molecule is miscible with alcohols, but a chemical reaction (transesterification) will occur.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of the ketone carbonyl group interacts favorably with the polar functionalities of the silane.[1][4] |

| Esters | Ethyl Acetate | Soluble | Similar to ketones, the ester group's polarity allows for good miscibility.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic ring interacts well with the alkyl and silane components of the molecule.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble | The non-polar nature of these solvents should lead to good solubility, driven by van der Waals forces. |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents have polarities that are generally compatible with a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble | The ether oxygen provides some polarity, making them good general solvents for moderately polar compounds. |

| Amides | N,N-Dimethylformamide (DMF) | Likely Soluble (with caution) | While likely soluble due to the high polarity of DMF, it's important to note that DMF can contain water, which would lead to hydrolysis. |

| Water | Insoluble (Decomposes) | Reacts with water to form ethanol and siloxanes.[2][3] |

Experimental Protocol for Determining Miscibility

Given the lack of extensive quantitative data, an experimental determination of miscibility is often necessary for specific applications. The following protocol provides a straightforward method for assessing the miscibility of this compound with a chosen organic solvent.

Materials:

-

This compound

-

Organic solvent of interest (anhydrous grade recommended)

-

Small, dry glass vials with caps (e.g., 4 mL)

-

Calibrated micropipettes or syringes

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is clean and thoroughly dried to prevent premature hydrolysis.

-

Solvent Addition: Into a labeled vial, add a precise volume (e.g., 2 mL) of the organic solvent.

-

Initial Silane Addition: Add a small, known volume of this compound (e.g., 0.1 mL) to the solvent.

-

Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Visual Observation: Observe the mixture against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, and homogenous liquid phase.

-

Immiscible: Two distinct liquid layers will be visible.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion.

-

-

Incremental Addition (Optional): If the initial mixture is miscible, continue to add small, known volumes of this compound, mixing and observing after each addition, until a phase separation is observed or the desired concentration is reached.

Caption: A flowchart of the experimental procedure for determining the miscibility of this compound in an organic solvent.

Guiding Principles for Solvent Selection

The choice of solvent for a particular application involving this compound should be guided by the following principles:

Caption: Key considerations for selecting an appropriate solvent for this compound.

-

Reactivity: The primary consideration is whether the reactivity of the silane with the solvent is desirable. For applications where the silane is intended to react, such as in the formation of coatings or surface modifications, a protic solvent like an alcohol might be intentionally chosen. For applications requiring the silane to remain intact, aprotic solvents are essential.

-

Polarity Matching: For simple dissolution, the polarity of the solvent should be matched to that of this compound. Aprotic solvents with moderate polarity, such as ketones, esters, and aromatic hydrocarbons, are generally good choices.

-

Purity: The use of anhydrous solvents is highly recommended to prevent unwanted hydrolysis. The presence of even small amounts of water can lead to the degradation of the silane over time.